molecular formula C26H19N5O3S B4309547 6-NITRO-4-PHENYL-3-{[5-PHENYL-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1,2-DIHYDROQUINOLIN-2-ONE

6-NITRO-4-PHENYL-3-{[5-PHENYL-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1,2-DIHYDROQUINOLIN-2-ONE

Cat. No.: B4309547
M. Wt: 481.5 g/mol
InChI Key: IHQPVAPWJMDHRJ-UHFFFAOYSA-N
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Description

6-NITRO-4-PHENYL-3-{[5-PHENYL-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring, a quinoline moiety, and several functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-NITRO-4-PHENYL-3-{[5-PHENYL-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol with 6-nitro-4-phenylquinolin-2-ol under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to enhance efficiency and reproducibility. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-NITRO-4-PHENYL-3-{[5-PHENYL-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1,2-DIHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The triazole and quinoline rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the thiol group yields sulfoxides or sulfones, while reduction of the nitro group produces amines.

Scientific Research Applications

6-NITRO-4-PHENYL-3-{[5-PHENYL-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1,2-DIHYDROQUINOLIN-2-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-NITRO-4-PHENYL-3-{[5-PHENYL-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-NITRO-4-PHENYL-3-{[5-PHENYL-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1,2-DIHYDROQUINOLIN-2-ONE stands out due to its combination of a triazole ring and a quinoline moiety, which imparts unique reactivity and biological properties. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

6-nitro-4-phenyl-3-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N5O3S/c1-2-15-30-24(18-11-7-4-8-12-18)28-29-26(30)35-23-22(17-9-5-3-6-10-17)20-16-19(31(33)34)13-14-21(20)27-25(23)32/h2-14,16H,1,15H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQPVAPWJMDHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SC2=C(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-NITRO-4-PHENYL-3-{[5-PHENYL-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1,2-DIHYDROQUINOLIN-2-ONE
Reactant of Route 2
Reactant of Route 2
6-NITRO-4-PHENYL-3-{[5-PHENYL-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1,2-DIHYDROQUINOLIN-2-ONE
Reactant of Route 3
Reactant of Route 3
6-NITRO-4-PHENYL-3-{[5-PHENYL-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1,2-DIHYDROQUINOLIN-2-ONE
Reactant of Route 4
Reactant of Route 4
6-NITRO-4-PHENYL-3-{[5-PHENYL-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1,2-DIHYDROQUINOLIN-2-ONE
Reactant of Route 5
6-NITRO-4-PHENYL-3-{[5-PHENYL-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1,2-DIHYDROQUINOLIN-2-ONE
Reactant of Route 6
6-NITRO-4-PHENYL-3-{[5-PHENYL-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1,2-DIHYDROQUINOLIN-2-ONE

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